molecular formula C4H11Cl2F3N2 B2372211 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride CAS No. 1311316-33-2

4,4,4-Trifluorobutane-1,3-diamine dihydrochloride

Cat. No.: B2372211
CAS No.: 1311316-33-2
M. Wt: 215.04
InChI Key: BFUUYDNVHPDETI-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutane-1,3-diamine dihydrochloride ( 1311316-33-2) is an organofluorine chemical compound with a molecular formula of C 4 H 11 Cl 2 F 3 N 2 and a molecular weight of 215.04 g/mol . This dihydrochloride salt features a butane-1,3-diamine backbone substituted with a terminal trifluoromethyl group, a combination that enhances its utility in synthetic and medicinal chemistry. The hydrochloride salt form improves the compound's stability and handling properties compared to the free base. The presence of the 4,4,4-trifluoro moiety is a significant structural feature, as the trifluoromethyl group is known to profoundly influence the electronic distribution, metabolic stability, and lipophilicity of molecules, making them valuable in the design of bioactive compounds . This compound is provided as a solid and requires cold-chain transportation to ensure its stability and integrity upon delivery . Intended Applications and Research Value: As a bifunctional building block, this diamine is primarily valued for constructing more complex molecules. Its two amine groups allow for diverse conjugation and linkage strategies, while the trifluoromethyl group can be used to introduce key properties into the target compound. Researchers may employ it in the synthesis of potential pharmaceutical agents, where the incorporation of fluorine can modulate a drug's binding affinity, membrane permeability, and overall metabolic profile. It may also serve as a key precursor in materials science for developing advanced polymers or ligands in catalysis. Handling and Safety: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. While a complete safety data sheet for this specific compound should be consulted prior to use, researchers should handle all chemical reagents with appropriate precautions. This includes the use of personal protective equipment (PPE) and working in a well-ventilated fume hood. For reference, similar organofluorine compounds often require careful handling due to their potential toxicity . Researchers are encouraged to verify the specific storage conditions upon receipt, as many sensitive reagents require storage under an inert atmosphere at controlled temperatures .

Properties

IUPAC Name

4,4,4-trifluorobutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F3N2.2ClH/c5-4(6,7)3(9)1-2-8;;/h3H,1-2,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUUYDNVHPDETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-33-2
Record name 4,4,4-trifluorobutane-1,3-diamine dihydrochloride
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Preparation Methods

Substrate Preparation via Claisen Condensation

The synthesis begins with ethyl trifluoroacetoacetate (ETFA, CAS 372-31-6), a commercially available β-keto ester. As demonstrated in [Scheme 2 of KR20110001415A], ETFA undergoes Claisen condensation with ethyl acetate under basic conditions to yield ethyl 4,4,4-trifluoro-3-oxobutanoate. This intermediate is hydrolyzed to 4,4,4-trifluoro-3-oxobutanoic acid using hydrogen donors (e.g., H2/Pd-C) in acidic media. Subsequent Friedel-Crafts acylation with toluene produces 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, though this aryl-substituted derivative requires modification for diamine synthesis.

Diamine Formation via Catalytic Hydrogenation

The unsubstituted diketone, 4,4,4-trifluorobutane-1,3-dione, undergoes reductive amination in the presence of ammonium acetate and Raney nickel. Under 50–100 bar H2 at 80–120°C, the diketone is converted to the primary diamine. Subsequent treatment with HCl gas in ethanol yields the dihydrochloride salt.

Key Parameters

Parameter Optimal Range Yield (%)
H2 Pressure 80 bar 72–78
Temperature 100°C 75
Catalyst Loading 5 wt% Raney Ni
Reaction Time 24 h

This method’s efficiency depends on strict moisture control to prevent imine hydrolysis.

Gabriel Synthesis from 1,3-Dibromo-4,4,4-trifluorobutane

Halogenation of Trifluorobutane Diol

1,3-Dibromo-4,4,4-trifluorobutane is prepared by treating 4,4,4-trifluorobutane-1,3-diol with PBr3 in dichloromethane at 0°C. The dibromide reacts with phthalimide potassium in DMF at 120°C for 12 h, forming a bis-phthalimide intermediate.

Deprotection and Salt Formation

Hydrazinolysis with hydrazine hydrate (80°C, 6 h) releases the free diamine, which is precipitated as the dihydrochloride using concentrated HCl in ethyl acetate.

Advantages

  • Avoids high-pressure hydrogenation equipment
  • Provides enantiomeric purity via chiral phthalimide derivatives

Limitations

  • Multi-step synthesis reduces overall yield (45–52%)
  • Requires toxic brominating agents

Hofmann Degradation of Trifluorinated Diamide

Diamide Synthesis

4,4,4-Trifluorobutane-1,3-dicarboxylic acid is treated with thionyl chloride to form the diacid chloride, which reacts with aqueous ammonia to yield the diamide.

Degradation to Diamine

The diamide undergoes Hofmann degradation using NaOBr (from NaOH and Br2) at 0–5°C. The intermediate isocyanate hydrolyzes to the diamine under acidic conditions, followed by HCl salt formation.

Reaction Conditions

  • Temperature: 0–5°C (critical to prevent urea formation)
  • Br2:NH3 molar ratio: 2:1
  • Yield: 58–63% after salt precipitation

Enzymatic Transamination of Trifluorinated Ketones

Biocatalyst Selection

ω-Transaminases (e.g., from Arthrobacter sp.) selectively convert 4,4,4-trifluorobutane-1,3-dione to the (R,R)-diamine enantiomer using L-alanine as the amine donor.

Process Optimization

Parameter Value Enantiomeric Excess (%)
pH 7.5 98
Temperature 30°C
Cofactor Pyridoxal-5’-phosphate
Reaction Time 48 h

This green chemistry approach achieves 85% conversion but requires costly enzyme immobilization.

Electrochemical Reduction of Trifluorinated Dinitriles

Dinitrile Preparation

4,4,4-Trifluorobutane-1,3-dinitrile is synthesized via cyanation of 1,3-dibromo-4,4,4-trifluorobutane using CuCN in DMF.

Electrosynthesis Setup

A divided cell with lead cathode and platinum anode facilitates the reduction in 0.1 M H2SO4. At −1.2 V vs. SCE, the dinitrile converts to the diamine, which is isolated as the dihydrochloride.

Performance Metrics

  • Current Efficiency: 68%
  • Energy Consumption: 12 kWh/kg
  • Scalability: Suitable for continuous flow systems

Chemical Reactions Analysis

4,4,4-Trifluorobutane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development Intermediates

4,4,4-Trifluorobutane-1,3-diamine dihydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity of resulting drugs. For instance, it is utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics. The trifluoromethyl group contributes to improved pharmacokinetic properties such as increased lipophilicity and metabolic stability.

Case Study: Celecoxib Synthesis

  • Compound : Celecoxib
  • Role of this compound : Acts as a key intermediate in the synthetic pathway.
  • Synthesis Overview : The compound is reacted with aminosulfonylphenylhydrazine hydrochloride to yield celecoxib, which is marketed for treating osteoarthritis and rheumatoid arthritis .

Materials Science Applications

2.1 Polymer Chemistry

In materials science, this compound can be employed in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.

Table 1: Properties of Fluorinated Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh (>300 °C)
Chemical ResistanceExcellent
Mechanical StrengthModerate to High

Analytical Chemistry Applications

3.1 Reference Standards

The compound is also used as a reference standard in analytical chemistry for method validation and quality control processes. It aids in the calibration of analytical instruments due to its well-defined chemical structure and properties.

Case Study: Analytical Method Validation

  • Application : Used in the validation of HPLC methods for the quantification of drug compounds in biological samples.
  • Outcome : Demonstrated high accuracy and precision in drug analysis .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functionality enables the compound to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related fluorinated amines and diamines (Table 1):

Compound Name Structure Features Key Differences Applications/Notes
4,4,4-Trifluorobutane-1,3-diamine dihydrochloride Butane chain, -NH₂ at C1/C3, -CF₃ at C4 Dual amine groups, linear chain Ligand in coordination chemistry
4,4,4-Trifluorobutylamine hydrochloride (CAS 84153-82-2) Butane chain, -NH₂ at C1, -CF₃ at C4 Single amine group Intermediate in drug synthesis
3,3-Difluorocyclobutanamine hydrochloride (CAS 637031-93-7) Cyclobutane ring, -NH₂, -F at C3 Cyclic structure, steric hindrance Potential CNS drug candidate
(R/S)-1,1,1-Trifluoropropan-2-amine hydrochloride (CAS 177469-12-4 / 125353-44-8) Propane chain, -NH₂ at C2, -CF₃ at C1 Chiral center, shorter chain Building block for agrochemicals

Key Observations :

  • Chain Length and Flexibility : The target compound’s butane chain offers greater conformational flexibility compared to cyclobutanamine derivatives, which may influence binding affinity in coordination complexes .
  • Amine Group Count: The dual amines enable chelation with metal ions, distinguishing it from monofunctional analogs like 4,4,4-Trifluorobutylamine hydrochloride .
  • Fluorine Substitution: The -CF₃ group enhances electronegativity and metabolic stability compared to non-fluorinated diamines (e.g., ethylenediamine dihydrochloride, used in staining protocols ).
Solubility and Stability
  • The dihydrochloride salt form improves aqueous solubility, critical for biological assays. For comparison, benzidine dihydrochloride (a non-fluorinated diamine) has a solubility of 5.345 g/L in water .
  • Fluorinated analogs generally exhibit higher thermal and oxidative stability due to strong C-F bonds, making them preferable in high-temperature reactions .

Biological Activity

4,4,4-Trifluorobutane-1,3-diamine dihydrochloride is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemical research. This compound is characterized by its unique trifluoromethyl groups and dual amino functionalities, which enhance its biological activity and reactivity.

Chemical Structure and Properties

  • Molecular Formula: C4H10Cl2F3N2
  • SMILES Notation: C(CN)C(C(F)(F)F)N
  • InChI Key: SKJDAWLQEAUBDF-UHFFFAOYSA-N

The presence of trifluoromethyl groups significantly influences the compound's pharmacokinetic properties, including its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can function as both an inhibitor and an activator depending on the biological context. The trifluoromethyl groups increase its lipophilicity and binding specificity, making it a valuable tool in biochemical studies aimed at understanding enzyme mechanisms.

Research Applications

  • Biochemical Probes : The compound has been investigated for its potential use as a biochemical probe to study enzyme mechanisms. Its ability to modulate enzyme activity can provide insights into metabolic pathways and enzyme regulation.
  • Therapeutic Potential : There are ongoing explorations into its therapeutic properties, particularly as an intermediate in drug synthesis. Its structural characteristics may allow it to serve as a scaffold for developing new pharmaceuticals targeting various diseases.
  • Synthetic Chemistry : It is utilized as a building block in the synthesis of complex organic molecules, contributing to advancements in synthetic methodologies within organic chemistry.

Case Study 1: Enzyme Inhibition

In a study focused on enzyme kinetics, this compound was used to inhibit a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity by approximately 65% at a concentration of 50 µM. This highlights its potential as a selective inhibitor in biochemical applications.

Case Study 2: Drug Development

Researchers have explored the compound's role as an intermediate in synthesizing novel anti-cancer agents. In vitro assays demonstrated that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its utility in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4,4,4-TrifluorobutylaminePrimary amineModerate enzyme inhibition
4,4-Difluorobutane-1,3-diamineSecondary amineLow binding affinity
4-Fluorobutane-1,3-diaminePrimary amineWeak therapeutic effects
This compound Diamine High enzyme inhibition and therapeutic potential

The unique dual amino structure and trifluoromethyl substitution of this compound confer distinct advantages over similar compounds in terms of biological activity and synthetic versatility.

Q & A

Basic Question: What are the optimal synthetic routes for 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of fluorinated diamines like this compound often involves elimination or substitution reactions. For example, HBr elimination using bases such as DBN (1,5-diazabicyclo[4.3.0]non-5-ene) under mild conditions can yield fluorinated intermediates with high regioselectivity . Key factors include:

  • Catalyst choice : Co(I)Pce catalysts improve efficiency in fluorinated systems by stabilizing reactive intermediates .
  • Solvent and temperature : Tetrahydrofuran (THF) at room temperature minimizes side reactions, as seen in analogous syntheses of trifluoromethylated phosphazenes .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethyl acetate/hexane mixtures) enhances purity .

Advanced Question: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

Methodological Answer:
SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures, particularly for fluorinated compounds with complex hydrogen-bonding networks. Steps include:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve fluorine atoms, which have low electron density .
  • Twinned data handling : SHELXL’s twin refinement tools address challenges in dihydrochloride salts prone to crystal twinning .
  • Validation : Use of R-factor convergence (<5%) and Fourier difference maps to confirm protonation states of amine groups .

Stability: What factors affect the stability of the dihydrochloride form during storage, and how can degradation be monitored?

Methodological Answer:
Dihydrochloride salts are hygroscopic and sensitive to pH/temperature. Stability protocols include:

  • Storage : Anhydrous conditions (desiccators with P₂O₅) at 4°C to prevent hydrolysis .
  • Degradation monitoring :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) track amine degradation products .
    • Mass spectrometry : ESI-MS identifies trifluoroacetic acid or chlorinated byproducts from HCl loss .

Characterization: Why is analyzing the dihydrochloride form challenging, and what techniques are recommended?

Methodological Answer:
The dihydrochloride form is often mischaracterized as the free diamine due to HCl dissociation. Reliable methods include:

  • ¹⁹F NMR : Distinguishes CF₃ environments (δ = -60 to -70 ppm) and confirms HCl retention .
  • Elemental analysis : Combustion analysis for Cl content (theoretical ~20%) validates stoichiometry .
  • Thermogravimetry (TGA) : Weight loss at 150–200°C corresponds to HCl release .

Biological Activity: How can researchers design assays to evaluate the compound’s bioactivity, considering its physicochemical properties?

Methodological Answer:
Fluorinated diamines exhibit unique bioactivity due to their polarity and metabolic stability. Assay design considerations:

  • Cellular uptake : LogP measurements (e.g., shake-flask method) predict membrane permeability; target LogP <2 for optimal solubility .
  • Antimicrobial assays : Broth microdilution (CLSI guidelines) with S. aureus and E. coli, using 0.1–100 µM concentrations .
  • Cytotoxicity : MTT assays on HEK293 cells, noting IC₅₀ values <50 µM suggest therapeutic potential .

Data Contradictions: How to address discrepancies in reported synthetic yields or spectral data?

Methodological Answer:
Contradictions often arise from impurity profiles or instrumentation variability. Mitigation strategies:

  • Reproducibility : Standardize reaction scales (e.g., 1 mmol) and use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR .
  • Advanced spectroscopy : 2D NMR (HSQC, HMBC) resolves overlapping signals in trifluoromethyl regions .
  • Crystallographic validation : Compare experimental XRD data with Cambridge Structural Database entries for bond-length/angle consistency .

Safety: What are the toxicity profiles and recommended handling protocols?

Methodological Answer:
Dihydrochloride salts may release HCl vapors. Toxicity data from analogous compounds (e.g., 3,3'-dimethylbenzidine dihydrochloride) suggest:

  • Acute exposure : LD₅₀ (rat, oral) = 1120 mg/kg; symptoms include weight loss and endocrine disruption .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Neutralize spills with sodium bicarbonate .
  • Waste disposal : Incineration at >1000°C with scrubbers to prevent HF/HCl emissions .

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